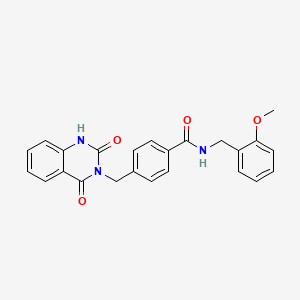

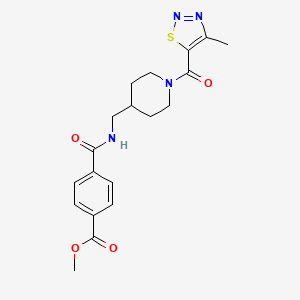

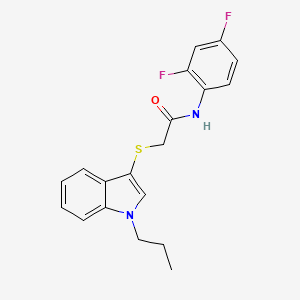

2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)-N-(p-tolyl)acetamide” is a complex organic molecule that contains a pyridine ring, a 1,2,4-triazole ring, and a p-tolyl group . These components are common in many pharmaceuticals and materials science applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Assessment

The synthesis and biological assessment of related compounds, specifically those incorporating the 1,2,4-triazole moiety, have been a significant area of research. For instance, Karpina et al. (2019) developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments on the synthesized compounds. Their research highlights the interesting biological properties of fused heterocyclic 1,2,4-triazoles, suggesting potential applications in pharmacology due to their diverse biological activities (Karpina et al., 2019).

Modification for Anticancer Effects

Modification of related compounds for enhanced biological activity has been explored, such as in the work by Xiao-meng Wang et al. (2015), who studied the replacement of the acetamide group with alkylurea in specific compounds to investigate their anticancer effects and toxicity. This research provides insights into the structural modification of triazole derivatives for potential anticancer applications (Wang et al., 2015).

Antimicrobial Screening

Another aspect of scientific research involves evaluating the antimicrobial properties of triazole derivatives. MahyavanshiJyotindra et al. (2011) synthesized a new series of compounds containing the 1,2,4-triazole ring system and screened them for antibacterial, antifungal, and anti-tuberculosis activity. Their work underscores the potential of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Insecticidal Assessment

The insecticidal properties of heterocycles incorporating a thiadiazole moiety have also been investigated. Fadda et al. (2017) synthesized new compounds and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting the potential use of triazole derivatives in agricultural pest control (Fadda et al., 2017).

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-(3-(2-methyl-6-(p-tolyl) pyridine-3-yl) ureido) benzenesulfonamide, is reported to target carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

If we consider the similar compound mentioned above, it acts as an inhibitor of carbonic anhydrase activity and overexpression . This suggests that it might bind to the active site of the enzyme, preventing its normal substrate from entering the active site, or alter the shape of the enzyme so it no longer can bind to its substrate.

Biochemical Pathways

Carbonic anhydrases, the potential target of the similar compound, play a crucial role in various biological processes including respiration and transport of co2/bicarbonate between metabolizing tissues, ph homeostasis, electrolyte secretion in various tissues, biosynthetic reactions, and tumorigenicity .

Result of Action

The similar compound is reported to be useful in the treatment and/or prevention of disorders associated with proliferative diseases, such as cancer . This suggests that it might inhibit the proliferation of cancer cells by inhibiting the activity of carbonic anhydrase.

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-4-6-13(7-5-11)18-15(22)9-14-19-16(21-20-14)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKFLVXCRCJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=NC(=NN2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

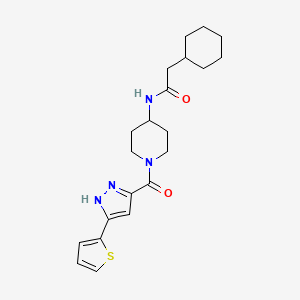

![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)

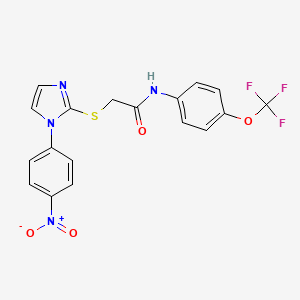

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)

![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)

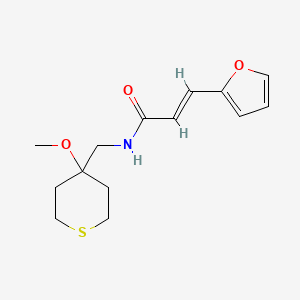

![5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2809893.png)

![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)

![Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate](/img/structure/B2809900.png)